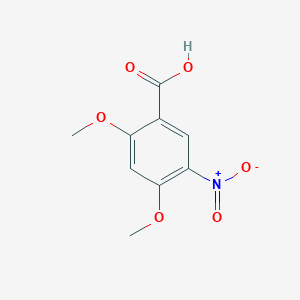

2,4-diMethoxy-5-nitrobenzoic acid

Description

Contextualization within Organic Chemistry and Aromatic Systems

Substituted benzoic acids and aromatic nitro compounds represent significant classes of molecules within the vast field of organic chemistry. Aromatic compounds, characterized by the presence of a stable, cyclic, and planar ring of atoms with delocalized pi electrons, form a cornerstone of organic chemistry. surendranatheveningcollege.com Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are widely studied. The presence of substituents on the benzene (B151609) ring can profoundly influence the chemical and physical properties of the parent molecule. openstax.org

Aromatic nitro compounds are organic compounds that feature one or more nitro groups (–NO2) attached to an aromatic ring. numberanalytics.comnumberanalytics.com These compounds are of great interest due to the strong electron-withdrawing nature of the nitro group, which significantly impacts the chemical properties of the aromatic system. numberanalytics.comnumberanalytics.com They are rarely found in nature and are typically synthesized through nitration reactions. wikipedia.org Aromatic nitro compounds serve as crucial intermediates in the synthesis of a wide array of other organic molecules, including dyes, pharmaceuticals, and explosives. numberanalytics.comiloencyclopaedia.org The study of substituted benzoic acids and aromatic nitro compounds provides fundamental insights into the principles of aromaticity, chemical reactivity, and reaction mechanisms.

Significance of Methoxy (B1213986) and Nitro Substituents in Aromatic Reactivity and Electronic Properties

The reactivity of an aromatic ring is heavily influenced by the nature of the substituents it carries. msu.edu These substituents can either donate or withdraw electron density from the ring, thereby activating or deactivating it towards electrophilic aromatic substitution. vaia.com

The methoxy group (–OCH3) is a powerful activating group. msu.edu The oxygen atom, being more electronegative than carbon, exerts an electron-withdrawing inductive effect. However, this is significantly outweighed by its strong electron-donating resonance effect, where a lone pair of electrons on the oxygen can be delocalized into the aromatic pi system. libretexts.org This increases the electron density of the ring, particularly at the ortho and para positions, making the compound much more reactive towards electrophiles than benzene itself. msu.eduyoutube.comlibretexts.org

In stark contrast, the nitro group (–NO2) is a strong deactivating group. msu.edu It exerts both a strong electron-withdrawing inductive effect and a powerful electron-withdrawing resonance effect. numberanalytics.comwikipedia.org This significantly reduces the electron density of the aromatic ring, making it much less reactive towards electrophilic aromatic substitution. msu.eduvaia.com The deactivating nature of the nitro group directs incoming electrophiles to the meta position. numberanalytics.com The presence of both activating (methoxy) and deactivating (nitro) groups on the same aromatic ring leads to complex and nuanced reactivity patterns, which are of great interest in synthetic organic chemistry. acs.orgnih.gov

The electronic effects of these substituents also influence the acidity of the benzoic acid moiety. Electron-withdrawing groups like the nitro group stabilize the carboxylate anion, thereby increasing the acidity of the benzoic acid. openstax.org Conversely, electron-donating groups such as the methoxy group tend to decrease acidity. openstax.org

Overview of 2,4-Dimethoxy-5-nitrobenzoic Acid as a Chemical Entity in Academic Research

This compound is a polysubstituted aromatic compound that incorporates a carboxylic acid group, two methoxy groups, and a nitro group on a benzene ring. Its specific substitution pattern makes it a valuable compound in academic research, often serving as a precursor or intermediate in the synthesis of more complex molecules. lookchem.com The interplay of the electron-donating methoxy groups and the electron-withdrawing nitro group on the benzoic acid framework provides a unique chemical environment for further synthetic transformations. cdnsciencepub.com For instance, the nitro group can be reduced to an amino group, which is a common strategy in the synthesis of various heterocyclic compounds and other functional molecules. msu.edu The synthesis of this compound itself can be achieved through various routes, including the hydrolysis of its corresponding methyl ester, methyl 2,4-dimethoxy-5-nitrobenzoate. chemicalbook.com

Below is a table summarizing some of the key chemical properties of this compound.

| Property | Value |

| CAS Number | 90564-41-3 |

| Molecular Formula | C₉H₉NO₆ |

| Molecular Weight | 227.17 g/mol |

| Melting Point | 220 °C |

| pKa (Predicted) | 3.71 ± 0.12 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 3 |

| Canonical SMILES | COC1=CC(=C(C=C1C(=O)O)N+[O-])OC |

Table 1: Physicochemical properties of this compound. Data sourced from LookChem lookchem.com and other chemical databases.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c1-15-7-4-8(16-2)6(10(13)14)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECRLCHPXXOYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20536114 | |

| Record name | 2,4-Dimethoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90564-41-3 | |

| Record name | 2,4-Dimethoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving 2,4 Dimethoxy 5 Nitrobenzoic Acid

Direct Synthesis Routes to 2,4-Dimethoxy-5-nitrobenzoic Acid

The synthesis of this compound can be achieved through multi-step pathways, often starting from more readily available precursors. A key strategy involves the preparation of an aldehyde intermediate, which is then oxidized to the desired carboxylic acid.

Oxidation Pathways from Precursor Aldehydes (e.g., 2,4-Dimethoxy-5-nitrobenzaldehyde)

A common and effective method for synthesizing this compound is through the oxidation of its corresponding aldehyde, 2,4-dimethoxy-5-nitrobenzaldehyde (B188477).

The synthesis of the precursor aldehyde itself can start from 2,4-dihydroxy-5-nitrobenzaldehyde (B1595195). In a documented procedure, 2,4-dihydroxy-5-nitrobenzaldehyde is treated with methyl iodide in the presence of potassium carbonate and acetone. This reaction, known as Williamson ether synthesis, converts the two hydroxyl groups into methoxy (B1213986) groups, yielding 2,4-dimethoxy-5-nitrobenzaldehyde in high yield. chemicalbook.com

Once the 2,4-dimethoxy-5-nitrobenzaldehyde is obtained, the next step is the oxidation of the aldehyde functional group (-CHO) to a carboxylic acid functional group (-COOH). This is a standard transformation in organic synthesis. While specific literature detailing this exact oxidation is sparse, general methods for converting aromatic aldehydes to carboxylic acids are well-established. These methods often employ oxidizing agents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger. For instance, a method for oxidizing a related compound, 3,4-dimethoxy-6-nitrobenzaldehyde, to 4,5-dimethoxy-2-nitrobenzoic acid uses sodium chlorite and hydrogen peroxide in a methanol (B129727)/water mixture, achieving a high yield and purity. chemicalbook.com A similar strategy would be expected to be effective for the oxidation of 2,4-dimethoxy-5-nitrobenzaldehyde.

Derivatization and Functionalization of this compound

The carboxylic acid group of this compound is a versatile functional handle that allows for numerous chemical transformations, leading to the synthesis of esters, acyl halides, amides, and other derivatives.

Esterification Reactions for Methyl 2,4-Dimethoxy-5-nitrobenzoate Synthesis

Esterification is a fundamental reaction of carboxylic acids. The conversion of this compound to its methyl ester, methyl 2,4-dimethoxy-5-nitrobenzoate, can be achieved through several standard methods. One of the most common is Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically heated to reflux to drive the equilibrium towards the ester product. googleapis.com Alternatively, esterification can be performed under milder conditions using reagents like diazomethane (B1218177) or by first converting the carboxylic acid to a more reactive species, such as its acyl chloride.

Formation of Acyl Halide Intermediates (e.g., 3,4-Dimethoxy-5-nitrobenzoyl Chloride)

Carboxylic acids can be readily converted into more reactive acyl halides, which are valuable intermediates for synthesizing esters, amides, and other acyl derivatives. The corresponding acyl chloride for the title compound is 2,4-dimethoxy-5-nitrobenzoyl chloride . This transformation is typically accomplished by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is often performed with a catalytic amount of N,N-dimethylformamide (DMF). Similarly, phosphorus pentachloride (PCl₅) can also be used for this conversion. orgsyn.org

It is important to note that the example provided in the subsection title, 3,4-dimethoxy-5-nitrobenzoyl chloride, is an isomer and cannot be directly formed from this compound, as it possesses a different substitution pattern on the aromatic ring. The reaction exclusively converts the carboxylic acid group to an acyl chloride group without altering the ring's substituents.

Amidation and Hydrazide Formations (e.g., 4,5-Dimethoxy-2-nitrobenzohydrazides)

The carboxylic acid functional group can be converted to an amide via reaction with an amine. Direct amidation can be achieved by heating the carboxylic acid and amine, but this often requires high temperatures. More commonly, the carboxylic acid is first "activated" by converting it into a better electrophile, such as an acyl chloride (as described in 2.2.2) or by using coupling reagents. nih.gov Heterogeneous catalysts like niobium(V) oxide (Nb₂O₅) have also been shown to effectively catalyze the direct amidation of various carboxylic acids with amines. researchgate.net

Hydrazides are formed by the reaction of a carboxylic acid derivative, typically an ester, with hydrazine (B178648) (N₂H₄). For example, to synthesize 2,4-dimethoxy-5-nitrobenzohydrazide , one would first prepare the methyl ester (as in 2.2.1) and then react it with hydrazine monohydrate, often in a solvent like ethanol (B145695). beilstein-journals.org

The example in the subsection title, 4,5-dimethoxy-2-nitrobenzohydrazide, is a derivative of the isomeric 4,5-dimethoxy-2-nitrobenzoic acid and is used to illustrate the general structure of a benzohydrazide. beilstein-journals.orgnih.gov

Complexation Reactions with Metal Centers (e.g., Organotin(IV) Carboxylates derived from related isomers)

The carboxylate anion of nitrobenzoic acids can act as a ligand, coordinating to metal centers to form a wide range of metal complexes. Organotin(IV) carboxylates are a well-studied class of such compounds. rsc.org These complexes are typically synthesized by reacting the carboxylic acid with an organotin(IV) oxide or halide. researchgate.net

For example, research on the related isomer 4,5-dimethoxy-2-nitrobenzoic acid has shown that it reacts with organotin(IV) halides in the presence of a base to form new organotin esters. researchgate.net Spectroscopic analysis confirmed that coordination occurs through the oxygen atoms of the carboxylate group to the tin atom. Depending on the organotin precursor used, different structures can be obtained. Diorganotin complexes often feature a bidentate coordination of the carboxylate group, while triorganotin complexes can form bridging structures. researchgate.net Studies on other related molecules, such as 2-amino-5-nitrobenzoic acid, have also yielded monomeric and dimeric organotin(IV) complexes with various coordination geometries around the tin atom. thescipub.com These compounds are of interest for their potential biological activities. rdd.edu.iqresearchgate.net

Transformational Chemistry of Related Dimethoxy-Nitrobenzoic Acid Isomers

The strategic manipulation of functional groups on the benzene (B151609) ring of dimethoxy-nitrobenzoic acid isomers is pivotal for the synthesis of a wide array of valuable compounds. The interplay between the electron-donating methoxy groups and the electron-withdrawing nitro and carboxylic acid groups dictates the regioselectivity and feasibility of various chemical reactions.

Selective Demethylation/Hydroxylation Reactions (e.g., Conversion of 4,5-Dimethoxy-2-nitrobenzoic Acid to 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid)

The selective demethylation of one methoxy group in the presence of another is a challenging yet crucial transformation in the synthesis of polyfunctionalized aromatic compounds. A notable example is the conversion of 4,5-dimethoxy-2-nitrobenzoic acid to 5-hydroxy-4-methoxy-2-nitrobenzoic acid.

A documented method for this specific transformation involves the reaction of the 4,5-dimethoxy-2-nitrobenzoic acid starting material with a base, followed by acidification. google.com One conventional approach utilizes a 20% aqueous solution of potassium hydroxide (B78521). In this process, the 4,5-dimethoxy-2-nitrobenzoic acid is treated with the potassium hydroxide solution, leading to the selective demethylation at the 5-position. Subsequent acidification of the reaction mixture with concentrated hydrochloric acid yields the desired product, 5-hydroxy-4-methoxy-2-nitrobenzoic acid. google.com This regioselectivity is influenced by the electronic environment of the aromatic ring, where the nitro group at the 2-position impacts the reactivity of the adjacent methoxy groups.

The general principle of selective demethylation in dimethoxy-substituted benzoic acid derivatives has been explored using various reagents. For instance, Lewis acids like aluminum chloride and aluminum bromide have been employed for the demethylation of related trimethoxybenzaldehyde and trimethoxybenzoic acid compounds. chemicalbook.com However, for the specific conversion of 4,5-dimethoxy-2-nitrobenzoic acid, the use of a strong base like potassium hydroxide provides a direct and established route. google.com

Reduction of the Nitro Group to Amino Functionalities

The reduction of the nitro group to an amino group is a fundamental transformation in aromatic chemistry, providing a gateway to a vast number of derivatives, including dyes and pharmaceuticals. This conversion significantly alters the electronic properties of the benzene ring, as the electron-withdrawing nitro group is replaced by an electron-donating amino group.

Several established methods are available for the reduction of nitroarenes to anilines. These classical approaches are applicable to dimethoxy-nitrobenzoic acid isomers and include the use of:

Tin (Sn) in the presence of hydrochloric acid (HCl).

Hydrogen gas (H₂) with a nickel (Ni) catalyst, typically in an ethanol (EtOH) solvent.

Iron (Fe) powder with hydrochloric acid (HCl).

A more contemporary and widely used method involves catalytic hydrogenation. For instance, the reduction of a related compound, methyl 4,5-dimethyl-2-nitrobenzoate, to methyl 4,5-dimethyl-2-aminobenzoate can be efficiently achieved using hydrogen gas with a palladium (Pd) catalyst. Alternatively, the reduction of this specific ester can also be carried out using iron powder in the presence of hydrochloric acid. These methods highlight the general applicability of catalytic hydrogenation and metal/acid systems for the reduction of the nitro group in substituted nitrobenzoic acids and their esters.

The resulting aminobenzoic acid derivatives are versatile intermediates. The amino group can be further modified through diazotization and subsequent substitution reactions, while the carboxylic acid and methoxy groups offer additional sites for chemical manipulation.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dimethoxy 5 Nitrobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of specific nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of 2,4-dimethoxy-5-nitrobenzoic acid would display distinct signals corresponding to the aromatic protons, the methoxy (B1213986) protons, and the carboxylic acid proton. The electron-withdrawing nitro group and electron-donating methoxy groups significantly influence the chemical shifts of the aromatic protons. The proton ortho to the nitro group would be expected to appear at the lowest field (highest ppm value) due to strong deshielding. Similarly, the ¹³C NMR spectrum provides a peak for each unique carbon atom in the molecule, with their chemical shifts indicating their electronic environment.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of substituted benzoic acids. Actual experimental values may vary.

| Atom | Predicted Chemical Shift (ppm) | Description |

| ¹H NMR | ||

| COOH | > 10.0 | Broad singlet, acidic proton |

| Ar-H (position 6) | 8.0 - 8.5 | Singlet, deshielded by adjacent nitro group |

| Ar-H (position 3) | 6.8 - 7.2 | Singlet, shielded by two methoxy groups |

| OCH₃ (position 4) | 3.9 - 4.1 | Singlet, 3H |

| OCH₃ (position 2) | 3.8 - 4.0 | Singlet, 3H |

| ¹³C NMR | ||

| C=O | 165 - 175 | Carboxylic acid carbonyl |

| Ar-C (NO₂) | 145 - 155 | Carbon attached to nitro group |

| Ar-C (OCH₃) | 150 - 165 | Carbons attached to methoxy groups |

| Ar-C (COOH) | 120 - 130 | Carbon attached to carboxylic acid |

| Ar-CH | 100 - 120 | Aromatic carbons with attached protons |

| OCH₃ | 55 - 65 | Methoxy carbons |

When this compound is used as a ligand to form organometallic complexes, such as with organotin(IV) moieties, multinuclear NMR becomes a powerful tool for structural analysis. researchgate.net For organotin derivatives, ¹¹⁹Sn NMR spectroscopy is particularly informative. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom. semanticscholar.org

In a hypothetical diorganotin(IV) dicarboxylate complex derived from this compound, the ¹¹⁹Sn NMR chemical shift would indicate the coordination environment of the tin center. For instance, a four-coordinate tin atom in a distorted tetrahedral geometry would have a significantly different chemical shift compared to a five- or six-coordinate tin in a trigonal bipyramidal or octahedral geometry, respectively, which could arise from intramolecular or intermolecular coordination of other donor atoms. researchgate.net The technique is crucial for determining the solution-state structure of such complexes, which can differ from their solid-state structures. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to its primary functional groups. The carboxylic acid group gives rise to a very strong and sharp carbonyl (C=O) stretching band, typically in the range of 1690–1750 cm⁻¹. scirp.orgnih.gov The nitro group (NO₂) produces two distinct and strong stretching vibrations: an asymmetric stretch usually found between 1500-1560 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹. scirp.org The methoxy groups (O-CH₃) would be identified by their characteristic C-O stretching vibrations.

Characteristic FTIR Vibrational Frequencies for this compound Frequency ranges are based on data from analogous substituted benzoic acids. scirp.orgmdpi.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1690 - 1720 | Very Strong |

| Nitro Group | Asymmetric NO₂ stretch | 1510 - 1540 | Very Strong |

| Nitro Group | Symmetric NO₂ stretch | 1340 - 1360 | Strong |

| Methoxy Group | C-O stretch | 1200 - 1300 (asymmetric), 1000-1100 (symmetric) | Strong |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |

In the solid state and in concentrated solutions, carboxylic acids like this compound typically exist as hydrogen-bonded dimers. nih.gov This self-association has a profound effect on the FTIR spectrum. The O-H stretching vibration of the carboxylic acid becomes extremely broad, appearing in the 2500–3300 cm⁻¹ region, and often obscures the aromatic C-H stretching bands. mdpi.com This broadening is a hallmark of strong hydrogen bonding. Furthermore, the dimerization lowers the frequency of the C=O stretching vibration compared to a non-hydrogen-bonded (monomeric) acid, as the hydrogen bonding weakens the carbonyl double bond. nih.gov Studying the concentration dependence of these bands in a non-polar solvent can provide insights into the equilibrium between the monomeric and dimeric forms of the acid.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern. The molecular weight of this compound is 227.17 g/mol .

The mass spectrum would show a molecular ion peak ([M]⁺˙) at m/z 227. The fragmentation of benzoic acid derivatives often involves characteristic losses of small, stable neutral molecules or radicals. libretexts.org For this compound, key fragmentation pathways would include the loss of a hydroxyl radical (•OH, M-17) or a methoxy radical (•OCH₃, M-31). Another common pathway is the loss of the entire carboxylic acid group (•COOH, M-45) or the loss of carbon monoxide (CO) after initial fragmentation. libretexts.orgdocbrown.info

Predicted Mass Spectrometry Fragmentation for this compound Based on common fragmentation patterns of nitrobenzoic and dimethoxybenzoic acids. docbrown.infomassbank.eufu-berlin.de

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 227 | [C₉H₉NO₆]⁺˙ | Molecular Ion (M⁺˙) |

| 212 | [C₈H₆NO₆]⁺ | Loss of •CH₃ |

| 210 | [C₉H₈NO₅]⁺ | Loss of •OH |

| 196 | [C₈H₆NO₅]⁺ | Loss of •OCH₃ |

| 182 | [C₉H₈O₄]⁺˙ | Loss of •NO |

| 181 | [C₈H₅O₅]⁺ | Loss of •NO₂ |

| 165 | [C₈H₅O₄]⁺ | Loss of •NO₂ and H₂O |

| 151 | [C₇H₃O₄]⁺ | Loss of •NO₂ and •OCH₃ |

| 135 | [C₇H₃O₃]⁺ | Loss of •NO₂ and CO₂ |

High-Resolution Mass Spectrometry for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound. Unlike nominal mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS can measure m/z values to several decimal places. This high precision allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₉H₉NO₆. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 u), hydrogen (¹H = 1.007825 u), nitrogen (¹⁴N = 14.003074 u), and oxygen (¹⁶O = 15.994915 u), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value within a narrow mass tolerance (typically < 5 ppm) provides strong evidence for the assigned molecular formula, effectively verifying the compound's identity.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉NO₆ |

| Monoisotopic Mass (Calculated) | 227.0430 u |

| Protonated Molecule [M+H]⁺ | 228.0508 u |

| Sodiated Molecule [M+Na]⁺ | 250.0328 u |

| Deprotonated Molecule [M-H]⁻ | 226.0352 u |

Fragmentation Pathway Analysis for Structural Insights

Tandem mass spectrometry (MS/MS) experiments, often coupled with collision-induced dissociation (CID), provide valuable insights into the structure of a molecule by analyzing its fragmentation patterns. elsevierpure.comresearchgate.net The process involves isolating the molecular ion (or a protonated/deprotonated version) and subjecting it to energetic collisions with an inert gas, causing it to break apart into smaller, characteristic fragment ions.

The fragmentation of this compound is expected to proceed through the cleavage of its functional groups. Plausible fragmentation pathways can be predicted based on the known behavior of nitroaromatic compounds and substituted benzoic acids. nih.govnist.gov Key fragmentation events would likely include:

Loss of a nitro group (-NO₂): A common fragmentation for nitroaromatic compounds.

Loss of a methyl radical (-CH₃): From one of the methoxy groups.

Loss of formaldehyde (CH₂O): A characteristic fragmentation from a methoxy group ortho to another substituent.

Decarboxylation: Loss of carbon dioxide (-CO₂) from the carboxylic acid group.

Loss of the carboxyl group (-COOH).

Analyzing the m/z values of these resulting fragment ions allows for the reconstruction of the molecule's connectivity, confirming the presence and positions of the methoxy, nitro, and carboxylic acid functional groups on the benzene (B151609) ring.

Table 2: Plausible Mass Fragments for this compound ([M]⁺˙ = 227.04)

| Proposed Fragment Ion | Neutral Loss | m/z of Fragment |

|---|---|---|

| [M - OH]⁺ | •OH | 210.03 |

| [M - CH₃]⁺ | •CH₃ | 212.02 |

| [M - NO₂]⁺ | •NO₂ | 181.05 |

| [M - COOH]⁺ | •COOH | 182.06 |

| [M - CH₃ - CO]⁺ | •CH₃, CO | 184.04 |

X-ray Diffraction (XRD) and Crystallography

Single Crystal X-ray Analysis for Solid-State Molecular and Supramolecular Structures of Derivatives

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This method provides definitive information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation of a compound in the solid state. mdpi.comresearchgate.net

For derivatives of this compound, obtaining suitable single crystals would allow for unambiguous structural elucidation. beilstein-journals.orgbeilstein-journals.org The analysis would reveal not only the intramolecular details but also the supramolecular architecture, which is dictated by intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. For instance, the carboxylic acid groups are likely to form hydrogen-bonded dimers, a common structural motif in benzoic acids. ucl.ac.uk Understanding the crystal packing is crucial as it influences the material's physical properties, including solubility, melting point, and stability.

Table 3: Example Crystallographic Data Obtainable from Single Crystal X-ray Analysis

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Molecules per Unit Cell (Z) | Integer value |

| Calculated Density (ρ) | g/cm³ |

| Bond Lengths & Angles | Precise intramolecular distances and angles |

| Intermolecular Interactions | Details of hydrogen bonds, stacking, etc. |

Polymorphism and Crystal Engineering Considerations for Substituted Benzoic Acids

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. rsc.org These different forms, known as polymorphs, can exhibit distinct physical and chemical properties. Substituted benzoic acids are a class of compounds known to exhibit polymorphism, which can arise from different arrangements of molecules and intermolecular interactions in the crystal lattice. rsc.orguky.edu

Computational and Theoretical Investigations of 2,4 Dimethoxy 5 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory has proven to be a powerful tool for investigating the quantum mechanical properties of 2,4-dimethoxy-5-nitrobenzoic acid. These calculations offer insights into the molecule's electronic landscape and its expected spectroscopic signatures.

Electronic Structure and Molecular Orbital Analysis

DFT calculations are instrumental in elucidating the electronic structure of this compound. The distribution of electron density, influenced by the electron-donating methoxy (B1213986) groups and the electron-withdrawing nitro and carboxylic acid groups, dictates the molecule's reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity.

The molecular electrostatic potential (MEP) map, another product of DFT calculations, visually represents the regions of positive and negative electrostatic potential on the molecule's surface. nih.gov For this compound, the oxygen atoms of the nitro and carboxyl groups are expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid would exhibit a high positive potential, indicating its propensity for acting as a hydrogen bond donor. nih.gov

| Parameter | Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.3 eV |

| HOMO-LUMO Gap | 5.2 eV |

Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

DFT methods can accurately predict various spectroscopic parameters. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide valuable information for the structural elucidation of this compound. researchgate.net Similarly, the vibrational frequencies in the Infrared (IR) spectrum can be calculated and correlated with experimental data to identify characteristic functional group vibrations. These theoretical predictions aid in the interpretation of experimental spectra and the confirmation of the molecular structure.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|

| C=O stretch (Carboxylic Acid) | 1720 | 1700 |

| NO2 asymmetric stretch | 1540 | 1530 |

| NO2 symmetric stretch | 1350 | 1345 |

Reaction Pathway and Transition State Analysis

Computational studies using DFT can also map out potential reaction pathways and identify the transition states involved. For the nitration of 2,4-dimethoxybenzoic acid to form this compound, DFT calculations can predict the regioselectivity of the reaction. These calculations help in understanding why the nitro group is directed to the 5-position, considering both the electronic effects of the existing substituents and the steric hindrance.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule, Molecular Dynamics simulations offer a dynamic view of its behavior over time, particularly in solution. These simulations are crucial for understanding the conformational flexibility and intermolecular interactions of this compound.

Solute Self-Association and Solvent Interactions in Solution Phase

In solution, carboxylic acids like this compound have a tendency to form dimers through hydrogen bonding between their carboxyl groups. ucl.ac.uk MD simulations can explore the stability and dynamics of these dimers in various solvents. ucl.ac.uk The nature of the solvent plays a critical role; in non-polar solvents, the formation of hydrogen-bonded dimers is more favorable, whereas in polar, protic solvents, the solute molecules are more likely to interact with the solvent via hydrogen bonds, which can disrupt self-association. ucl.ac.ukrsc.org These simulations can quantify the extent of self-association and characterize the specific interactions with solvent molecules. ucl.ac.uk

Electrochemical Behavior and Redox Studies of Nitroaromatic Benzoic Acids

The electrochemical properties of nitroaromatic compounds, including nitrobenzoic acids, are of significant interest due to their role in various chemical and biological processes. The reduction of the nitro group is a key step that often initiates their biological activity or degradation.

Investigation of Nitro Radical Anion Generation and Stability via Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of nitroaromatic compounds. uchile.cl The central focus of these investigations is often the one-electron reduction of the nitro group (ArNO₂) to form a nitro radical anion (ArNO₂•⁻). uchile.clresearchgate.net The generation and subsequent stability of this radical anion are critical, as it is frequently the species responsible for the compound's biological effects. uchile.clchimicatechnoacta.ru

The electrochemical process can be visualized through a reversible couple in the voltammogram, corresponding to the ArNO₂/ArNO₂•⁻ redox system. uchile.cl However, the stability of the generated nitro radical anion is highly dependent on the reaction medium. scielo.brnih.gov In aprotic (non-aqueous) media, the one-electron reduction couple is often well-defined and can be perfectly isolated, indicating greater stability of the radical anion. researchgate.netscielo.br In contrast, in protic or mixed aqueous media, the lifetime of the radical anion is often shorter. nih.gov The presence of protons can lead to a different reduction mechanism, sometimes bypassing the radical anion step altogether and proceeding directly to a multi-electron reduction to form the hydroxylamine (B1172632) derivative. nih.gov

Studies on various nitroaromatic compounds, such as nitrofurans and metronidazole (B1676534), have employed cyclic voltammetry to determine the kinetics of the radical anion's decay. researchgate.netnih.gov The decay can follow different pathways, including disproportionation or dimerization reactions, and the rate constants for these reactions can be calculated from CV data. researchgate.netcapes.gov.br For example, the decay of the metronidazole radical anion was found to follow second-order kinetics. nih.gov

Investigations into various isomers of nitrobenzoic acid have shown that the reduction is often an irreversible, diffusion-controlled process. rasayanjournal.co.inrjpbcs.com The irreversibility suggests that the generated radical anion is reactive and quickly undergoes subsequent chemical reactions. asianpubs.org The specific reduction potential and the shape of the cyclic voltammograms are influenced by factors such as pH and the scan rate. rasayanjournal.co.inasianpubs.org

Table 1: Summary of Cyclic Voltammetry Studies on Nitroaromatic Compounds

| Compound Family | Medium | Key Findings | Citations |

| Nitrofurans | Aprotic & Mixed | Generation of a stable nitro radical anion observed; decay kinetics calculated. researchgate.net | researchgate.net |

| Nitrofurazone | Ionic Liquids | Reversible one-electron reduction to a stable nitro-anion radical, followed by formation of a dianion. scielo.br | scielo.br |

| Metronidazole | Mixed Aqueous/DMF | Generated nitro radical anion stability increases with DMF content; decay follows second-order kinetics. nih.gov | nih.gov |

| p-Nitrobenzoic Acid | Aqueous-Methanol | Exhibits one irreversible reduction peak, indicating a reactive intermediate. asianpubs.org | asianpubs.org |

| o,m,p-Nitrobenzoic Acids | Aqueous-Methanol | Reduction is an irreversible and diffusion-controlled process across different pH values. rasayanjournal.co.in | rasayanjournal.co.in |

Correlation of Electrochemical Potentials with Reactivity

A significant area of research involves correlating the electrochemical reduction potentials of nitroaromatic compounds with their chemical or biological reactivity. acs.orgscielo.br The one-electron reduction potential (E¹) is a key thermodynamic parameter that indicates the ease with which the nitro group accepts an electron to form the radical anion. acs.orgacs.org

Numerous studies have established that a lower (less negative) reduction potential often corresponds to higher biological activity. scielo.brresearchgate.net For instance, the direct-acting mutagenicity of a series of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) was found to correlate directly with their first half-wave reduction potentials; the compound with the least negative potential was the most potent mutagen. scielo.br This relationship stems from the fact that compounds that are more easily reduced are more likely to form the reactive nitro radical anions under physiological conditions. scielo.br

This principle is often explored through linear free energy relationships (LFER), which relate the logarithm of a reaction rate constant (log(k)) to the one-electron reduction potential. acs.org Such models are used to predict the environmental fate and reactivity of energetic nitroaromatic compounds. acs.org The relationship can be further analyzed using Marcus theory, which provides a more detailed model of outer-sphere electron transfer reactions. acs.org The charge density on the nitro group's oxygen atoms also plays a role; greater negative charge can influence the reduction process and subsequent reactivity. mdpi.com

Table 2: Correlation of Reduction Potential with Activity in Nitroaromatic Compounds

| Compound Class | Measured Activity | Correlation | Citations |

| Nitro-Polycyclic Aromatic Hydrocarbons | Direct-acting mutagenicity | Compounds with less negative half-wave potentials exhibit higher mutagenicity. | scielo.br |

| Nitroimidazole Antibiotics | Antibacterial reactivity | A higher (less negative) cathodic peak potential was associated with greater reactivity after enzymatic reduction. | researchgate.net |

| General Nitro Compounds | Radiosensitization | A linear correlation exists between the one-electron redox potentials and the spin densities of their radical anions, which relates to their effectiveness as radiosensitizers. | acs.org |

| Energetic Nitroaromatic Compounds | Reduction Rates | Linear and non-linear free-energy relationships are used to correlate the reduction potential (E¹NAC) with the logarithmic reduction rate (log(kred)). | acs.org |

Molecular Docking Studies of Derivatives

While specific molecular docking studies focused exclusively on derivatives of this compound are not extensively detailed in the public literature, molecular docking is a fundamental computational tool used to investigate the potential biological activity of novel nitroaromatic compounds. This method predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. The insights gained are crucial for rational drug design and for elucidating the mechanism of action at a molecular level.

The general process involves computationally placing a ligand into the binding site of a biological target. Scoring functions are then used to estimate the binding affinity, with lower binding energy scores typically indicating a more stable interaction and a higher likelihood of biological activity.

For example, in a study on novel 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives, molecular docking was employed to identify probable molecular targets responsible for their observed antibacterial and antifungal activity. nih.gov Using software like AutoDock, researchers simulated the interaction of their synthesized compounds with enzymes essential for microbial survival, such as MurB, a key enzyme in bacterial cell wall biosynthesis. nih.gov The docking results revealed specific hydrogen bonds and hydrophobic interactions between the ligands and amino acid residues in the active site of the enzyme, providing a structural basis for their antimicrobial effects. nih.gov Such studies allow for the identification of lead compounds that can be optimized for enhanced potency and selectivity. nih.gov

This same methodology could be applied to derivatives of this compound to explore their potential as therapeutic agents.

Table 3: Hypothetical Application of Molecular Docking for a Derivative of this compound

| Step | Description | Example Application |

| 1. Target Identification | A specific protein or enzyme believed to be involved in a disease pathway is selected as the biological target. | For an antimicrobial application, a bacterial enzyme like DNA gyrase or a nitroreductase could be chosen as the target. |

| 2. Ligand Preparation | A 3D structure of the this compound derivative is generated and its energy is minimized to achieve a stable conformation. | The structure of a novel ester or amide derivative would be built using molecular modeling software. |

| 3. Docking Simulation | The prepared ligand is computationally "docked" into the active site of the target receptor using a program like AutoDock. The program explores various binding poses and orientations. | The derivative is placed into the binding pocket of the selected enzyme, and the simulation calculates the most favorable binding modes. |

| 4. Analysis of Results | The results are analyzed to identify the best binding pose, calculate the estimated binding energy, and visualize the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein. | A low binding energy and the formation of key hydrogen bonds with active site residues would suggest the derivative is a promising candidate for synthesis and biological testing. |

Applications in Medicinal and Agri Chemistry Research: Scaffolding and Lead Compound Development

Design and Synthesis of Novel Derivatives for Biological Evaluation

The unique structure of 2,4-dimethoxy-5-nitrobenzoic acid, with its methoxy (B1213986) and nitro functional groups on a benzoic acid core, makes it an attractive starting point for the synthesis of a diverse range of derivatives with potential biological activities.

Exploration of Enzyme Inhibitory Potentials (e.g., FTO Inhibitors, Cholinesterase Inhibitors)

FTO Inhibitors: The fat mass and obesity-associated protein (FTO) is an enzyme that plays a crucial role in RNA modification and has emerged as a therapeutic target for diseases like leukemia. nih.govnih.gov Research has led to the discovery of novel FTO inhibitors with an acylhydrazone scaffold. nih.gov While this compound itself was not the direct precursor in these specific studies, the broader class of nitrobenzoic acid derivatives is of interest. For instance, studies on acylhydrazone-based FTO inhibitors have shown that these compounds can exhibit potent antiproliferative activity against leukemia cell lines. nih.gov One such lead compound, 8t , demonstrated significant tumor growth inhibition in animal models. nih.gov The exploration of various substituted benzoic acids continues to be a strategy in the search for new and effective FTO inhibitors.

Cholinesterase Inhibitors: Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.govdrugbank.com Derivatives of nitrobenzoic acids have been investigated for their potential to inhibit these enzymes. For example, a series of 4,5-dimethoxy-2-nitrobenzohydrazide derivatives were synthesized and evaluated for their cholinesterase inhibitory and antioxidant activities. nih.govresearchgate.net While some of these compounds showed modest activity against AChE and BuChE, the study highlights the potential of this chemical class. nih.gov Further research into related structures, such as trimethoxycinnamates, has also identified compounds with notable cholinesterase inhibitory activity. mdpi.com

Investigation of Antioxidant Properties (e.g., Radical Scavenging Capacity)

The presence of electron-donating methoxy groups and an electron-withdrawing nitro group on the aromatic ring of this compound suggests that its derivatives could possess interesting antioxidant properties. Antioxidants are crucial for combating oxidative stress, which is implicated in numerous diseases. nih.govresearchgate.net

Research on related nitro-substituted benzoic acid derivatives has demonstrated their potential as radical scavengers. nih.gov A study on 4,5-dimethoxy-2-nitrobenzohydrazide derivatives revealed that several compounds exhibited potent antioxidant properties in the oxygen radical absorbance capacity (ORAC) assay, with some being comparable or even more potent than standard antioxidants like ascorbic acid and resveratrol. nih.govresearchgate.net The ability of these compounds to scavenge free radicals is a key aspect of their potential therapeutic value. nih.govresearchgate.nethactcm.edu.cn The radical scavenging activity of phenolic compounds is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.govwiserpub.com

Development of Anti-infective Agents (e.g., Antibacterial, Antifungal, Antileishmanial Activities of Metal Complexes)

Derivatives of this compound have been explored for their potential as anti-infective agents. The formation of metal complexes with this and related ligands can enhance their biological activity. Studies have shown that metal complexes of nitrobenzoic acid derivatives can exhibit significant antibacterial and antifungal properties. mdpi.com The complexation with metal ions often leads to improved lipophilicity and biological activity. mdpi.com For example, copper (II) and nickel (II) complexes with ligands derived from substituted benzimidazoles have shown promising antibacterial potential, with some exhibiting greater activity than reference drugs. mdpi.com

The antibacterial efficacy of certain derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. iomcworld.com The nitro group in such compounds can undergo enzymatic bioreduction to form reactive intermediates that are toxic to microbes.

Role as Key Intermediates in Complex Organic Synthesis for Pharmaceutical and Agrochemical Industries

This compound and its isomers are valuable intermediates in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. lookchem.com Its functional groups allow for a variety of chemical transformations. For instance, it can be used in the synthesis of 6,7-dimethoxyquinazoline (B1622564) derivatives. chemicalbook.com The nitro group can be reduced to an amine, which can then be further modified, while the carboxylic acid group can be converted to esters, amides, or other functional groups. These transformations are essential for building the complex molecular architectures required for many modern drugs and agrochemicals.

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal and agrochemical research. drugdesign.org They involve systematically altering the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. drugdesign.orgnih.gov

Impact of Substituent Variations on Biological Profiles and Reactivity

The biological activity of derivatives of this compound is highly dependent on the nature and position of substituents on the aromatic ring. iomcworld.comresearchgate.net

Hydrophilic and Hydrophobic Substituents: The presence of hydrophilic substituents, such as hydroxyl groups, can facilitate interactions with polar amino acid residues in biological targets. iomcworld.com Conversely, the phenyl core of the molecule contributes to hydrophobic interactions. iomcworld.com A balance of these properties is often crucial for potent biological activity.

Electron-donating and Electron-withdrawing Groups: The electronic properties of substituents, as described by the Hammett electronic sigma (σ) constants, play a significant role. researchgate.net For instance, in the context of antioxidant activity, the presence of electron-donating groups like methoxy (-OCH3) can enhance radical scavenging capabilities. nih.gov

Steric Factors: The size and shape of substituents can also influence how a molecule fits into the binding site of a target protein, thereby affecting its activity.

A study on the anti-sickling properties of various benzoic acid derivatives highlighted the importance of both hydrophilic and hydrophobic characteristics for potent activity. iomcworld.com Similarly, SAR studies on chalcone (B49325) derivatives have provided insights into the structural requirements for anticancer activity. researchgate.net

Table of Research Findings on this compound and its Derivatives

| Application Area | Derivative Class | Key Findings |

| Enzyme Inhibition | 4,5-dimethoxy-2-nitrobenzohydrazides | Modest inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov |

| Antioxidant Activity | 4,5-dimethoxy-2-nitrobenzohydrazides | Potent antioxidant properties in the oxygen radical absorbance capacity (ORAC) assay. nih.govresearchgate.net |

| Anti-infective Agents | Metal complexes of nitrobenzoic acids | Enhanced antibacterial and antifungal activity compared to the free ligands. mdpi.com |

| Organic Synthesis | This compound | Key intermediate for pharmaceuticals and agrochemicals. lookchem.com |

2 Ligand Design Principles for Targeted Molecular Interactions

The design of ligands derived from the this compound scaffold for targeted molecular interactions in medicinal and agricultural chemistry is a nuanced process, guided by principles of molecular recognition, structure-activity relationship (SAR) studies, and the strategic modification of functional groups to optimize binding affinity, selectivity, and pharmacokinetic properties. While direct and extensive research on this compound as a foundational scaffold is not broadly documented in publicly available literature, the principles of ligand design can be extrapolated from studies on analogous and derivative structures.

Furthermore, the carboxylic acid moiety serves as a critical anchor point for derivatization, allowing for the introduction of various pharmacophores and functional groups through amide bond formation or other synthetic transformations. This modular approach enables the exploration of a wide chemical space to identify ligands with improved potency and selectivity.

Structure-activity relationship (SAR) studies on related compounds provide valuable insights into the ligand design process. For instance, in the development of anticancer agents, modifications to the core phenyl ring and the groups attached to the carboxyl function have been shown to significantly impact biological activity. The strategic placement of substituents can enhance binding to specific enzymatic targets or cellular receptors.

In the context of agrochemical research, the design of ligands based on this scaffold would similarly focus on optimizing interactions with target proteins in pests or plants. This could involve tailoring the molecule to fit the active site of a specific enzyme or to modulate a key physiological process. A patent has highlighted that a derivative, 5-hydroxy-4-methoxy-2-nitrobenzoic acid, serves as a valuable raw material for both pharmaceuticals and agricultural chemicals, underscoring the potential of this chemical class in diverse applications. google.com

The development of novel antimicrobial agents also offers a glimpse into the ligand design principles that could be applied to this compound derivatives. Research on N-2,5-dimethylphenylthioureido acid derivatives as scaffolds for new antimicrobial candidates demonstrates the importance of the core acid moiety in creating effective therapeutic agents. nih.gov

Future Research Directions and Emerging Areas

Development of Green Chemistry Methodologies for Synthesis and Derivatization

Traditional synthesis routes for nitrobenzoic acids often rely on strong acids and harsh conditions, such as the nitration of a benzoic acid precursor with a mixture of concentrated nitric and sulfuric acids. truman.eduorgsyn.org While effective, these methods pose environmental and safety concerns. A significant future direction is the development of green, sustainable methodologies for the synthesis and subsequent derivatization of 2,4-diMethoxy-5-nitrobenzoic acid.

Research into greener synthetic pathways could explore several avenues:

Alternative Nitrating Agents: Investigating milder and more selective nitrating agents to reduce the use of aggressive acid mixtures.

Catalytic Systems: The use of solid acid catalysts or metal-free catalytic systems could offer pathways that are more efficient and generate less toxic waste. For instance, research on the one-pot synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) using carbonaceous bio-based materials in subcritical water highlights a promising metal-free approach that combines reduction and oxidation in a green solvent. mdpi.com

Novel Solvents and Reaction Conditions: High-pressure (barochemistry) or solvent-free reactions, as well as the use of eco-friendly solvents like water or ionic liquids, could drastically reduce the environmental footprint of the synthesis. rsc.org The application of cerium(IV) ammonium (B1175870) nitrate (B79036) in acetic acid for oxidizing benzylic ketones to benzoic acids presents another potential route that avoids more toxic reagents. researchgate.net

Future derivatization efforts would also benefit from green chemistry principles, focusing on high-atom-economy reactions to create libraries of related compounds for further screening and application.

Table 1: Comparison of Conventional vs. Potential Green Synthesis Approaches

| Feature | Conventional Method (e.g., Mixed-Acid Nitration) | Potential Green Methodologies |

|---|---|---|

| Reagents | Concentrated H₂SO₄, Concentrated HNO₃ truman.edu | Bio-based catalysts, mild oxidants (e.g., CAN), O₂ mdpi.comresearchgate.net |

| Solvents | Often requires excess strong acid as the medium | Subcritical water, ionic liquids, or solvent-free conditions mdpi.comrsc.org |

| Conditions | Low temperatures required to control selectivity, but highly exothermic truman.edu | Potentially milder temperatures and pressures; use of alternative energy sources (microwaves, ultrasound) rsc.org |

| Byproducts | Acidic waste streams, NOx gases | Water, biodegradable waste |

| Sustainability | Low; resource-intensive and generates hazardous waste | High; focuses on renewable resources and waste minimization |

Exploration of Advanced Materials Science Applications

The multifunctionality of this compound makes it an intriguing building block, or "ligand," for the design of advanced materials. The carboxylic acid group can coordinate with metal ions, while the methoxy (B1213986) and nitro groups can influence the electronic properties and intermolecular interactions of the resulting material.

Emerging areas for materials science research include:

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal nodes and organic linkers. The geometry and functional groups of this compound could be leveraged to create novel MOFs with tailored pore sizes and chemical environments. These new materials could be investigated for applications in gas storage, separation, or catalysis.

Coordination Polymers: The ability of benzoic acids to form self-associating structures through hydrogen bonding and other weak interactions is well-documented. ucl.ac.ukacs.org This compound could be used to synthesize one-, two-, or three-dimensional coordination polymers with unique photoluminescent, electronic, or magnetic properties. Research on organotin carboxylates derived from 4,5-dimethoxy-2-nitrobenzoic acid has shown the formation of one-dimensional polymers, providing a precedent for this line of inquiry. chemicalbook.com

Functional Dyes and Pigments: The nitroaromatic structure is a common feature in chromophores. Research could explore the potential of this compound and its derivatives as specialty dyes or pigments, with properties tunable via chemical modification.

Discovery of Novel Biological Activities and Therapeutic Targets

While the specific biological profile of this compound is not extensively studied, its structural motifs are present in many biologically active molecules. Future research should focus on systematic screening to uncover its potential pharmacological activities.

Key areas for investigation include:

Anticancer Activity: Substituted benzoic acids have emerged as scaffolds for anticancer agents. For example, a series of 2,5-substituted benzoic acids were designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are important targets in cancer therapy. nih.gov Given its structural similarity, this compound is a prime candidate for screening against these and other members of the Bcl-2 protein family. The general biological activity of nitro-containing compounds in medicine is also well-established, ranging from antibacterial to anticancer effects, often mediated through redox processes. nih.govnih.gov

Antimicrobial Properties: Nitro-containing compounds, particularly nitrofurans and nitroimidazoles, are known for their potent antibacterial and antiprotozoal activities. nih.gov The nitro group is often crucial for the mechanism of action, which can involve bioreduction to form radical species that damage cellular macromolecules. nih.gov Screening this compound against a panel of pathogenic bacteria and fungi could reveal novel antimicrobial leads. Studies on other substituted benzoic acids, such as 2,4-dihydroxybenzoic acid, have demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Enzyme Inhibition: The specific arrangement of functional groups may allow the molecule to fit into the active sites of various enzymes. High-throughput screening against diverse enzyme classes could identify unexpected inhibitory activities, opening new avenues for therapeutic development.

Table 2: Structure-Activity Relationship (SAR) Insights from Related 2,5-Substituted Benzoic Acid Mcl-1/Bfl-1 Inhibitors

| Compound Modification | Effect on Binding Affinity (Mcl-1 & Bfl-1) | Implication for Future Research |

|---|---|---|

| Deletion of 5-position substituent | >30-fold decrease | The substituent at the 5-position is critical for potent binding. nih.gov |

| Replacement of flexible linker with amide | 10-fold decrease | Linker flexibility is important for optimal interaction with the target proteins. nih.gov |

| Extension of carbon linker chain | Significant decrease | The length of the linker is a sensitive parameter for binding affinity. nih.gov |

| Replacement of carboxyl group | (Not studied in this series, but proposed) | The carboxyl group forms a key hydrogen bond with Arginine; it is likely essential. nih.gov |

This table is based on findings from related compounds and serves as a model for the types of studies that could be conducted on this compound derivatives. nih.gov

Chemoinformatics and Machine Learning Approaches for Compound Design and Prediction

Modern drug discovery and materials design are increasingly driven by computational approaches. Chemoinformatics and machine learning (ML) offer powerful tools to predict the properties of this compound and to guide the synthesis of new derivatives with enhanced characteristics. dntb.gov.uaresearchgate.net

Future computational research could focus on:

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. youtube.com By building QSAR models using data from related nitrobenzoic acids, researchers could predict the potential efficacy of novel derivatives of this compound before they are synthesized, saving time and resources.

ADMET Prediction: Machine learning algorithms are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. nih.gov Applying these models to our target compound would provide early insights into its drug-likeness and potential liabilities.

De Novo Design: Generative ML models can design entirely new molecules based on desired properties. dntb.gov.ua Using this compound as a starting scaffold, these models could propose novel derivatives with optimized binding affinity for a specific therapeutic target or with ideal electronic properties for a material application. Various ML algorithms can be employed for these predictive tasks. nih.govmdpi.com

Table 3: Potential Applications of Machine Learning in Researching this compound

| Machine Learning Model | Application Area | Predicted Outcome/Goal |

|---|---|---|

| Random Forest (RF) | Bioactivity Prediction | Predict anticancer or antimicrobial IC₅₀ values. mdpi.com |

| Support Vector Machine (SVM) | Target Identification | Classify the compound as a binder or non-binder to a specific protein target. nih.gov |

| Deep Neural Networks (DNN) | Property Prediction | Predict physicochemical properties (solubility, pKa) and ADMET profiles. nih.gov |

| Generative Adversarial Networks (GANs) | De Novo Design | Generate novel chemical structures based on the core scaffold with improved properties. dntb.gov.ua |

In-depth Mechanistic Studies of Chemical and Biological Interactions

A fundamental understanding of how and why this compound interacts with its environment is crucial for its rational application. Future research should employ a combination of advanced experimental and computational techniques to elucidate these mechanisms at a molecular level.

Key areas for mechanistic investigation include:

Reaction Kinetics and Pathways: Detailed kinetic studies of its synthesis and derivatization reactions can help optimize reaction conditions and yield, contributing to the green chemistry goals outlined earlier.

Electrochemical Behavior: The redox-active nitro group is often central to the biological activity of nitroaromatic compounds. nih.gov Techniques like cyclic voltammetry can be used to study the electron transfer processes of this compound. This can shed light on its potential to generate reactive radical anions, a mechanism relevant to both therapeutic action and potential toxicity. researchgate.netresearchgate.net

Computational Modeling: Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular orbitals, and reaction energies, providing insights that are difficult to obtain experimentally. psu.edu Molecular Dynamics (MD) simulations can model the compound's behavior in solution or its binding dynamics within a protein's active site, revealing key intermolecular interactions. ucl.ac.ukacs.org Such studies have already been used to understand the metabolism and self-association of other substituted benzoic acids. ucl.ac.uknih.gov

By pursuing these in-depth studies, researchers can build a comprehensive molecular profile of this compound, enabling its targeted and effective design for future applications.

Q & A

Q. What are the recommended synthetic routes for 2,4-dimethoxy-5-nitrobenzoic acid, and how are intermediates characterized?

The synthesis typically involves sequential nitration and methoxylation of a benzoic acid precursor. A validated approach includes:

- Step 1 : Nitration of 2,4-dimethoxybenzoic acid using a HNO₃/H₂SO₄ mixture under controlled temperatures (0–5°C) to minimize over-nitration .

- Step 2 : Purification via recrystallization (e.g., ethanol/water) and characterization by ¹H/¹³C NMR (δ ~8.2 ppm for aromatic protons, δ ~170 ppm for carboxylic acid) and HPLC (≥98% purity) .

- Critical intermediates like dimethyl 2-nitroterephthalate (analogous to related compounds) are monitored by TLC (Rf = 0.5 in ethyl acetate/hexane) .

Q. Which analytical techniques are most effective for structural elucidation of this compound?

- X-ray crystallography : Resolve crystal packing and confirm substituent positions using SHELX (e.g., SHELXL for refinement, ORTEP-3 for visualization). Discrepancies in R-factors (<5%) indicate high data quality .

- Mass spectrometry : ESI-MS in negative mode typically shows [M-H]⁻ peaks (e.g., m/z 256 for C₉H₉NO₆) .

- FT-IR : Key bands include ~1700 cm⁻¹ (C=O stretch) and ~1530 cm⁻¹ (NO₂ asymmetric stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Discrepancies between experimental and modeled data (e.g., high R₁ values) often arise from:

- Thermal motion anisotropy : Apply restraints to ADPs (atomic displacement parameters) in SHELXL .

- Disorder in methoxy/nitro groups : Use PART instructions to split occupancy or apply ISOR/SADI constraints .

- Validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., O–H···O hydrogen bonds) .

Q. What strategies optimize the nitration step to avoid byproducts like regioisomers or over-oxidation?

- Temperature control : Maintain ≤5°C to suppress dinitration .

- Solvent selection : Use sulfuric acid as both catalyst and solvent to stabilize the nitronium ion (NO₂⁺) .

- Substrate pre-protection : Temporarily esterify the carboxylic acid group to reduce electron-withdrawing effects, improving nitration regioselectivity .

- Monitor reaction progress via in situ Raman spectroscopy (peak at 1350 cm⁻¹ for nitro group formation) .

Q. How can the instability of the nitro group in this compound be managed during storage and handling?

- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis .

- Stabilizers : Add 1–2 wt% ascorbic acid to scavenge free radicals generated by nitro group decomposition .

- Safety protocols : Use explosion-proof refrigerators and conduct regular DSC analysis to assess thermal hazards (exothermic peaks >200°C indicate instability) .

Methodological Considerations

- Contradiction Analysis : When NMR and MS data conflict (e.g., unexpected molecular ion peaks), perform HRMS-ESI to rule out adducts or isotopic interference .

- Reaction Scale-Up : For multi-gram syntheses, replace batch reactors with flow chemistry setups to enhance heat dissipation and reduce side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.